molecular formula C12H13NO3 B8435270 5,7-Dimethyl-6-nitro-3,4-dihydronaphthalen-1(2H)-one

5,7-Dimethyl-6-nitro-3,4-dihydronaphthalen-1(2H)-one

Cat. No. B8435270
M. Wt: 219.24 g/mol
InChI Key: UMMORIRVBAIKFX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08030518B2

Procedure details

PPA (100 g) was warmed to 110° C. and 4-(2,4-dimethyl-3-nitrophenyl)butanoic acid (3.04 g, 12.8 mmol) was added. The resulting solid slowly turn to a brown solution. The reaction was stirred at 110° C. for 4 hours, then poured into 200 ml of water with strong stirring. The mixture was extracted with dichloromethane (×3), and the organic solution was dried over anhydrous Na2SO4 and evaporated to dryness. The residue was purified by Biotage (hexane/EtOAc, 0-30%, 40 min) to give pure compounds as yellow solid (2 g, 71%).
Quantity
3.04 g
Type
reactant
Reaction Step One
Name
Quantity
200 mL
Type
solvent
Reaction Step Two
Yield
71%

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]1[C:7]([N+:8]([O-:10])=[O:9])=[C:6]([CH3:11])[CH:5]=[CH:4][C:3]=1[CH2:12][CH2:13][CH2:14][C:15]([OH:17])=O>O>[CH3:1][C:2]1[C:7]([N+:8]([O-:10])=[O:9])=[C:6]([CH3:11])[CH:5]=[C:4]2[C:3]=1[CH2:12][CH2:13][CH2:14][C:15]2=[O:17]

Inputs

Step One
Name
Quantity
3.04 g
Type
reactant
Smiles
CC1=C(C=CC(=C1[N+](=O)[O-])C)CCCC(=O)O
Step Two
Name
Quantity
200 mL
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
110 °C
Stirring
Type
CUSTOM
Details
The reaction was stirred at 110° C. for 4 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

EXTRACTION
Type
EXTRACTION
Details
The mixture was extracted with dichloromethane (×3)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
the organic solution was dried over anhydrous Na2SO4
CUSTOM
Type
CUSTOM
Details
evaporated to dryness
CUSTOM
Type
CUSTOM
Details
The residue was purified by Biotage (hexane/EtOAc, 0-30%, 40 min)
Duration
40 min

Outcomes

Product
Details
Reaction Time
4 h
Name
Type
product
Smiles
CC1=C2CCCC(C2=CC(=C1[N+](=O)[O-])C)=O
Measurements
Type Value Analysis
AMOUNT: MASS 2 g
YIELD: PERCENTYIELD 71%
YIELD: CALCULATEDPERCENTYIELD 71.3%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.